Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate is an organic compound . It is a derivative of N-Boc piperazine . The IUPAC name for this compound is tert-butyl 4-(2-chloroethyl)-1-piperazinecarboxylate .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The synthesis involved the reaction of piperazine with haloacetic acid derivatives via nucleophilic substitution .Molecular Structure Analysis
The molecular formula of this compound is C11H21ClN2O2 . The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another compound is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Williamson Ether synthesis involves an alkoxide that reacts with a primary haloalkane or a sulfonate ester in an SN2 reaction . The alkoxide ion is normally prepared by the reaction of an alcohol with a strong base such as sodium hydride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 248.75 Da . The compound is typically stored under inert atmosphere and at temperatures below -20°C .Scientific Research Applications
Synthesis of Piperidine Derivatives : Tert-butyl piperidine derivatives, such as tert-butyl 4-oxopiperidine-1-carboxylate, are used in stereoselective synthesis. These compounds are key intermediates in creating bicyclic systems and piperidine derivatives fused with oxygen heterocycles, which have significant implications in medicinal chemistry and drug design (Moskalenko & Boev, 2014).
Anticancer Drug Intermediates : Certain tert-butyl piperidine derivatives are crucial intermediates in the synthesis of small molecule anticancer drugs. These derivatives undergo various chemical reactions to form complex structures, contributing to the development of new anticancer therapies (Zhang et al., 2018).
Chiral Auxiliary Applications : Compounds like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate are used as chiral auxiliaries in organic synthesis. These compounds help in achieving high stereoselectivity in chemical reactions, which is crucial for creating specific drug isomers with desired biological activity (Studer, Hintermann & Seebach, 1995).
Synthesis of Hydroxypiperidine Derivatives : The synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates and their derivatives demonstrates the versatility of tert-butyl piperidine compounds in creating structurally diverse molecules. These derivatives are important in synthesizing novel organic compounds with potential pharmacological properties (Boev et al., 2015).
Molecular Structure Studies : Research into the molecular structure of tert-butyl piperidine derivatives provides insights into their chemical behavior and potential applications in designing new chemical entities for drug development (Mamat, Flemming & Köckerling, 2012).
Stereoselective Hydrogenation : The preparation and hydrogenation of chiral carboxylates derived from tert-butyl piperidine compounds demonstrate their role in synthesizing specific diastereomers. These reactions are essential for producing compounds with precise stereochemistry, a critical aspect of drug efficacy (Scheffler et al., 2002).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For example, lomustine, a bifunctional alkylating agent, alkylates both DNA and RNA, and has the ability to create interstrand cross-links (ICLs) in DNA . As with other nitrosoureas, it may also inhibit several key enzymatic processes by carbamoylation of amino acids in proteins .
Safety and Hazards
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .
properties
IUPAC Name |
tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2/c1-12(2,3)18-11(17)16-8-5-13(10-15,4-7-14)6-9-16/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGPMKAJVSMTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCCl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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